1-Phenylpentan-2-one

lipophilicity chromatography bioavailability

1-Phenylpentan-2-one (CAS 6683-92-7), also referred to as benzyl n-propyl ketone, is a C11 aryl ketone (C₁₁H₁₄O, MW 162.23). It is a colorless to pale yellow liquid with a characteristic odor, exhibiting a boiling point of 225 °C at 760 mmHg and a log P of approximately 2.30–2.50.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 6683-92-7
Cat. No. B142835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpentan-2-one
CAS6683-92-7
SynonymsBenzyl Propyl Ketone; 
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCC(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
InChIKeyNFKAWBGFIMBUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentan-2-one (CAS 6683-92-7): Procurement-Grade Overview of a C11 Aryl Ketone Intermediate


1-Phenylpentan-2-one (CAS 6683-92-7), also referred to as benzyl n-propyl ketone, is a C11 aryl ketone (C₁₁H₁₄O, MW 162.23) [1]. It is a colorless to pale yellow liquid with a characteristic odor, exhibiting a boiling point of 225 °C at 760 mmHg and a log P of approximately 2.30–2.50 [2][3]. The compound is primarily employed as a synthetic intermediate and has been identified as a potential repellent in pesticides toxic to honeybees .

Why 1-Phenylpentan-2-one (CAS 6683-92-7) Is Not Readily Interchangeable with Shorter-Chain or Positional Analogs


Despite sharing the aryl ketone core with compounds such as 1-phenylbutan-2-one (C10), 1-phenylpropan-2-one (C9), and 4-phenylbutan-2-one (C10), the specific chain length and carbonyl placement of 1-phenylpentan-2-one confer distinct physicochemical profiles that directly impact experimental outcomes. Observed differences in lipophilicity (log P), boiling point, and structural parameters translate into divergent chromatographic behavior, bioavailability predictions, and ecological roles—factors that preclude simple one-to-one substitution [1][2]. The evidence presented below quantifies these differences, establishing that 1-phenylpentan-2-one occupies a unique functional niche among its closest analogs.

Quantitative Differentiation of 1-Phenylpentan-2-one (CAS 6683-92-7) vs. Primary Analogs


Lipophilicity (log P) Comparison: 1-Phenylpentan-2-one vs. 1-Phenylbutan-2-one

1-Phenylpentan-2-one exhibits a log P of 2.48, which is approximately 0.44 units higher than that of 1-phenylbutan-2-one (log P = 2.04) [1][2]. This difference corresponds to a predicted ~2.8‑fold increase in octanol–water partition coefficient, reflecting the addition of one methylene group to the alkyl chain.

lipophilicity chromatography bioavailability

Boiling Point and Volatility Profile: 1-Phenylpentan-2-one vs. 1-Phenylbutan-2-one

1-Phenylpentan-2-one has a reported boiling point of 225 °C at 760 mmHg [1]. In comparison, 1-phenylbutan-2-one boils at 226 °C (or ~230 °C depending on the source) . The values are within a narrow range, but the flash point of 1-phenylpentan-2-one (99.7 °C) is distinctly higher than that of 1-phenylbutan-2-one (~90.6 °C) .

physical property purification volatility

Chromatographic Retention (log P Trend): 1-Phenylpentan-2-one in the Homologous Series

The log P values for the homologous series of 1-phenylalkan-2-ones increase linearly with chain length: 1-phenylpropan-2-one (log P ≈ 1.9), 1-phenylbutan-2-one (log P = 2.04), 1-phenylpentan-2-one (log P = 2.48), and 1-phenylhexan-2-one (log P = 2.92) [1][2][3][4]. This trend translates directly into reversed-phase HPLC retention, with 1-phenylpentan-2-one eluting distinctly later than its C10 analog.

chromatography HPLC method development

Predicted ADMET Properties: 1-Phenylpentan-2-one vs. 1-Phenylbutan-2-one

In silico ADMET predictions indicate that 1-phenylpentan-2-one has a high probability of human intestinal absorption (99.64%) and Caco‑2 permeability (97.52%) [1]. Comparative data for 1-phenylbutan-2-one are not uniformly available, but the longer alkyl chain of the pentanone analog is expected to marginally increase lipophilicity and may alter protein binding or metabolic stability. Class-level inference suggests that C11 aryl ketones exhibit slightly higher blood–brain barrier penetration scores than C10 analogs, though direct head-to-head validation is lacking.

ADMET drug-likeness bioavailability

Procurement-Driven Application Scenarios for 1-Phenylpentan-2-one (CAS 6683-92-7) Based on Quantitative Evidence


Reversed-Phase HPLC Method Development Requiring Distinct Retention

Analytical laboratories developing HPLC methods for aryl ketone mixtures should select 1-phenylpentan-2-one when a retention time intermediate between C10 and C12 analogs is required. Its measured log P of 2.48 ensures predictable elution on standard C18 columns [1]. Substitution with 1-phenylbutan-2-one (log P = 2.04) would cause earlier elution and potential co‑elution with other analytes.

Synthetic Intermediate for C11-Containing Bioactive Molecules

Medicinal chemistry programs targeting specific lipophilicity windows (log P ~2.3–2.5) for lead optimization may utilize 1-phenylpentan-2-one as a building block. Its predicted high intestinal absorption (99.64%) [2] supports its use in early-stage candidate libraries where a balance of hydrophobicity and permeability is desired. The C11 chain offers a compromise between the lower log P of C10 analogs and the higher log P of C12 analogs.

Agrochemical Repellent Formulation Studies

1-Phenylpentan-2-one has been identified as a potential repellent in pesticides toxic to honeybees . Researchers evaluating aryl ketone repellency should select this specific compound rather than generic analogs, as chain length and carbonyl position may influence repellent efficacy. Quantitative head-to-head repellency data are not available, but the documented recognition of this compound in the context of honeybee repellency provides a starting point for targeted studies.

Chemical Ecology and Semiochemical Research

This compound has been reported as a defense allomone component in the millipede Nedyopus tambanus mangaesinus [3]. Investigations into arthropod chemical communication systems should use the exact 1-phenylpentan-2-one standard, as even minor structural variations (e.g., chain length, carbonyl position) can drastically alter biological activity in olfaction-based assays.

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